molecular formula C19H17F3N2O4 B2800794 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 1093061-30-3

2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No. B2800794
M. Wt: 394.35
InChI Key: VNTAODGFZMNLOG-UHFFFAOYSA-N
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Description

2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTPMP and is a derivative of the pyrazolylphenol class of compounds.

Scientific Research Applications

Tautomerism and Structural Analysis

Compounds with structural similarities to the specified chemical demonstrate intriguing tautomerism and hydrogen bonding patterns, contributing to their potential in designing novel materials and understanding molecular interactions. For example, the annular tautomerism of curcuminoid NH-pyrazoles, including those with dimethoxyphenyl groups, has been elucidated through X-ray crystallography and NMR spectroscopy. These studies provide insights into the hydrogen bonding and structural dynamics critical for designing compounds with specific physical and chemical properties (Cornago et al., 2009).

Synthesis and Photophysical Investigation

The synthesis and investigation of novel pyrazoline derivatives as fluorescent chemosensors highlight another application avenue. For instance, a pyrazoline derivative synthesized for Fe3+ metal ion detection through fluorescence changes showcases the potential of such compounds in environmental monitoring and analytical chemistry (Khan, 2020).

Antidepressant Activities

Although directly related to pharmacology, the synthesis and evaluation of 3,5-diphenyl-2-pyrazoline derivatives for antidepressant activities underscore the broader biological relevance of these compounds. Their ability to modulate biological pathways, albeit outside the requested exclusion criteria, is a testament to their versatility and the breadth of potential research applications (Palaska et al., 2001).

Molecular Docking and Antimicrobial Activity

Further extending into the realm of computational chemistry and microbiology, the microwave-assisted synthesis and molecular docking studies of novel pyrazoline derivatives for antimicrobial activity present a methodological advancement. These studies leverage computational tools to predict and subsequently validate antimicrobial efficacy, illustrating a multidisciplinary approach to drug discovery and material science (Ashok et al., 2016).

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c1-26-11-5-6-12(13(25)9-11)17-16(18(24-23-17)19(20,21)22)10-4-7-14(27-2)15(8-10)28-3/h4-9,25H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTAODGFZMNLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-methoxyphenol

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